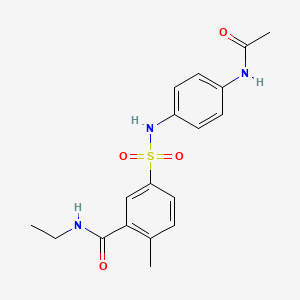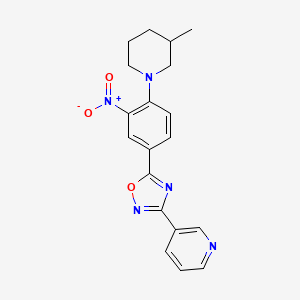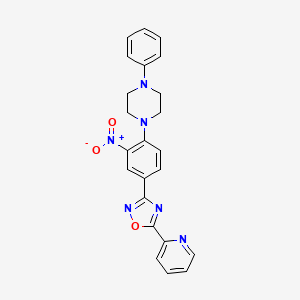![molecular formula C20H19N5O B7692766 N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7692766.png)
N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazolo[3,4-b]quinolines are three-membered azaheterocyclic systems that are composed of a pyrazole-and-quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .
Synthesis Analysis
The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . The Friedländer condensation of o-aminocarbonyl compounds with carbonyl systems that contain the active α-methylene group is one of the most important methods of quinoline synthesis .Molecular Structure Analysis
The structure of 1H-Pyrazolo[3,4-b]quinoline consists of a pyrazole-and-quinoline fragment . The parent structure can be modified with a number of substituents .Chemical Reactions Analysis
The main methods of synthesis are described, which include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . The use of this class of compounds as potential fluorescent sensors and biologically active compounds is shown .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-Pyrazolo[3,4-b]quinolines can be influenced by the number of substituents that modify the parent structure .作用機序
Target of Action
Similar compounds in the 1h-pyrazolo[3,4-b]quinoline class have been shown to exhibit biological activity, suggesting they interact with specific cellular targets .
Mode of Action
It’s known that the structure of 1h-pyrazolo[3,4-b]quinolines can be modified with various substituents, which can significantly influence their physical, photophysical, and biological properties .
Biochemical Pathways
Compounds in the 1h-pyrazolo[3,4-b]quinoline class have been used as potential fluorescent sensors and biologically active compounds , suggesting they may interact with and influence certain biochemical pathways.
Result of Action
Similar compounds in the 1h-pyrazolo[3,4-b]quinoline class have shown significant biological activity , suggesting that they may induce observable molecular and cellular effects.
実験室実験の利点と制限
N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide has several advantages and limitations for lab experiments. One of the advantages of this compound is its potential as a therapeutic agent for cancer and viral infections. This compound has been shown to exhibit potent anticancer and antiviral effects in vitro. However, one of the limitations of this compound is its complex synthesis method, which makes it challenging to synthesize in large quantities. Additionally, the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for the research on N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide. One of the future directions is to further investigate its mechanism of action. Understanding the mechanism of action of this compound can help optimize its therapeutic potential. Additionally, future research can focus on developing more efficient and scalable synthesis methods for this compound. Furthermore, the potential of this compound as a therapeutic agent for other diseases, such as autoimmune diseases, can be explored. Overall, the research on this compound has the potential to lead to the development of novel therapeutic agents for various diseases.
合成法
The synthesis of N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide involves a series of chemical reactions that start with the condensation of 8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinoline-3-carboxylic acid and 2-aminopyridine. The resulting intermediate is then subjected to further chemical reactions, including the addition of acetic anhydride and hydrochloric acid, to yield this compound. The overall synthesis method of this compound is complex and involves several steps, making it challenging to synthesize in large quantities.
科学的研究の応用
N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit anticancer, anti-inflammatory, and antiviral properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to inhibit the replication of the hepatitis C virus.
特性
IUPAC Name |
N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-3-11-25-19-15(12-14-8-6-7-13(2)17(14)22-19)18(24-25)23-20(26)16-9-4-5-10-21-16/h4-10,12H,3,11H2,1-2H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJORAWGSLWPAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C4=CC=CC=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7692733.png)

![N-[(2-methoxyphenyl)methyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692742.png)






![1-methanesulfonyl-2-methyl-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B7692785.png)
